2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
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Overview
Description
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an isopropylsulfonyl group, a morpholino group, and an acetamide linkage. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(isopropylsulfonyl)phenylamine: This intermediate is synthesized by sulfonylation of 4-aminophenyl with isopropylsulfonyl chloride under basic conditions.
Formation of 4-(2-morpholino-2-oxoethyl)phenylamine: This intermediate is prepared by reacting 4-aminophenyl with 2-morpholino-2-oxoethyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the two intermediates using acetic anhydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-morpholino-2-oxoethyl)tetrahydro-1(2H)-pyrazinecarbaldehyde
- tert-butyl 4-(2-Morpholino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17(2)31(28,29)21-9-5-18(6-10-21)15-22(26)24-20-7-3-19(4-8-20)16-23(27)25-11-13-30-14-12-25/h3-10,17H,11-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSWCPYKAKNGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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